molecular formula C26H48N10O8S B14209334 Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-threonyl-L-lysine CAS No. 628707-36-8

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-threonyl-L-lysine

Cat. No.: B14209334
CAS No.: 628707-36-8
M. Wt: 660.8 g/mol
InChI Key: ARSWFRWTZJCMRJ-UXDJLLJZSA-N
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Description

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-threonyl-L-lysine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-threonyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-threonyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with various functional groups.

Scientific Research Applications

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-threonyl-L-lysine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-threonyl-L-lysine involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, influencing their activity. The exact pathways depend on the biological context and the specific interactions of the peptide.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-N~5~-(diaminomethylene)-L-ornithylglycyl-N~5~-(diaminomethylene)-L-ornithine
  • Glycyl-N~5~-(diaminomethylene)-L-ornithyl-N-[(2S,6R,10S,14R,18S)-22-amino-18-carboxy-6,10,14-trimethyl-4,8,12,16-tetraoxo-5,13-dioxa-9,17-diazadocosan-2-yl]-L-alaninamide

Uniqueness

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-threonyl-L-lysine is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can significantly impact its structural stability and biological activity compared to other similar peptides.

Properties

CAS No.

628707-36-8

Molecular Formula

C26H48N10O8S

Molecular Weight

660.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C26H48N10O8S/c1-14(37)20(23(41)33-16(25(43)44)6-2-3-9-27)35-22(40)18-8-5-11-36(18)24(42)17(13-45)34-21(39)15(32-19(38)12-28)7-4-10-31-26(29)30/h14-18,20,37,45H,2-13,27-28H2,1H3,(H,32,38)(H,33,41)(H,34,39)(H,35,40)(H,43,44)(H4,29,30,31)/t14-,15+,16+,17+,18+,20+/m1/s1

InChI Key

ARSWFRWTZJCMRJ-UXDJLLJZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)CN)O

Origin of Product

United States

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